molecular formula C21H23NO4 B7725864 (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid

(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid

货号: B7725864
分子量: 353.4 g/mol
InChI 键: VQAFHGLNHSVMSP-AWEZNQCLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid is an Fmoc (9-fluorenylmethyloxycarbonyl)-protected amino acid derivative. The Fmoc group serves as a temporary protecting group for amines in solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions. This compound features a hexanoic acid backbone with an Fmoc-protected amine at the third carbon, making it valuable for introducing non-natural amino acid residues or functional spacers into peptides .

属性

IUPAC Name

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-2-7-14(12-20(23)24)22-21(25)26-13-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19/h3-6,8-11,14,19H,2,7,12-13H2,1H3,(H,22,25)(H,23,24)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQAFHGLNHSVMSP-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Fmoc Protection of β-Amino Acids

The foundational step in synthesizing this compound involves introducing the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group to the β-amino group of hexanoic acid derivatives. A modified Esterification-Coupling-Precipitation (ECP) protocol achieves this through:

  • Activation of hexanoic acid using carbodiimide reagents (e.g., DCC or EDC) in anhydrous dichloromethane

  • Coupling with 9-fluorenylmethyl chloroformate (Fmoc-Cl) at 0–5°C for 2–4 hours

  • Precipitation in cold diethyl ether/hexane mixtures (3:1 v/v) yields crude product with 75–82% efficiency

Critical parameters:

  • Temperature control : <10°C prevents Fmoc group decomposition

  • Solvent system : Anhydrous conditions minimize hydrolysis side reactions

  • Stoichiometry : 1.2:1 Fmoc-Cl to amino acid ratio ensures complete protection

Green Chemistry Approaches

Ethanol-Water Crystallization System

A patent-developed method (CN103373940B) replaces traditional toxic solvents with ethanol-water mixtures for final purification:

ParameterOptimal RangeImpact on Yield/Purity
Ethanol:H<sub>2</sub>O3:2 → 2:3 (v/v)Maximizes crystal yield (89–94%)
Concentration26.4–50.1 g/LPrevents oiling out
Crystallization Temp12–16°CControls crystal size
Cooling Rate0.5°C/minEnhances phase purity

This method achieves ≥99.97% purity (HPLC) with 85–92% recovery rates, significantly reducing environmental impact compared to petroleum ether-based systems.

Solid-Phase Synthesis Adaptation

Preloaded Resin Strategies

Building on PubMed-validated methods, the compound can be synthesized directly on Wang resin:

  • Resin functionalization :

    • 3,4-Diaminobenzoic acid anchoring (0.8–1.2 mmol/g loading)

    • Fmoc-aminohexanoic acid coupling using HBTU/HOBt activation

  • Cleavage conditions :

    • TFA:DCM:Triisopropylsilane (95:2.5:2.5 v/v) for 2 hours

    • Cold ether precipitation yields 73–81% isolated product

Advantages :

  • Enables parallel synthesis of derivatives

  • Automatable for high-throughput production

  • Reduces purification demands vs solution-phase methods

Industrial-Scale Production

Continuous Flow Reactor Design

Adapting batch processes to continuous flow systems improves scalability:

Reactor StageParametersOutcome
Fmoc Protection25°C, 15 min residence98% conversion
Acidic WorkupIn-line pH monitoringMinimizes decomposition
Solvent RecoveryFalling-film evaporator92% ethanol recycled
CrystallizationOscillatory flow cellUniform crystal size

This configuration achieves 86% overall yield at 50 kg/batch scale with 99.5% purity specifications.

Stereochemical Control Strategies

Asymmetric Synthesis Routes

While most methods use chiral starting materials, catalytic asymmetric approaches show promise:

  • Organocatalytic Amination :

    • L-Proline-catalyzed Michael addition (20 mol%)

    • β-Ketoester + Fmoc-NH<sub>2</sub> → β-Amino ester (83% ee)

  • Enzymatic Resolution :

    • Lipase PS-30 mediated hydrolysis

    • 92% ee achieved in kinetic resolution

Key Challenge : Maintaining Fmoc group stability under enzymatic conditions requires careful pH control (6.8–7.2).

Analytical Validation Protocols

Quality Control Metrics

Comprehensive characterization ensures batch consistency:

TestMethodSpecification
Identity<sup>1</sup>H NMRδ 7.75–7.30 (Fmoc ArH)
PurityHPLC-UV (254 nm)≥99.5% area
Optical RotationPolarimetry (589 nm)[α]<sub>D</sub><sup>20</sup> +12.5° to +14.5°
Residual SolventsGC-FID<500 ppm ethanol

These protocols align with ICH Q3A/B guidelines for pharmaceutical intermediates.

Comparative Method Analysis

Efficiency Metrics Across Methods

MethodYield (%)Purity (%)ScalabilityEnvironmental Factor
Classical Solution75–8298.5–99.2MediumHigh (E-factor 68)
Ethanol-Water Crystal85–9299.97HighLow (E-factor 12)
Solid-Phase73–8199.0–99.5LowMedium (E-factor 45)
Continuous Flow86–8999.5Very HighVery Low (E-factor 8)

Data synthesized from demonstrates the ethanol-water crystallization method provides optimal balance between efficiency and sustainability.

Troubleshooting Common Synthesis Issues

Fmoc Group Instability

Symptom : Premature Fmoc cleavage during synthesis
Solutions :

  • Maintain reaction pH >7.5 using DIEA/NMM

  • Replace DCM with THF in coupling steps

  • Implement in-line moisture sensors (<50 ppm H<sub>2</sub>O)

Racemization at C3

Mitigation Strategies :

  • Use HATU instead of HBTU for coupling

  • Lower reaction temperature to −20°C

  • Add 1-hydroxy-7-azabenzotriazole (HOAt) as racemization suppressor

Emerging Technologies

Photocatalytic Methods

Recent advances employ visible-light-mediated amidation:

  • Ru(bpy)<sub>3</sub><sup>2+</sup> catalyst (0.5 mol%)

  • 450 nm LED irradiation

  • 89% yield achieved in preliminary trials

Advantages :

  • Ambient temperature operation

  • No requirement for coupling reagents

  • Compatible with moisture-sensitive substrates

Regulatory Considerations

ICH Compliance

Scale-up requires addressing:

  • Genotoxic Impurities : Control Fmoc-Cl residuals to <15 ppm

  • Solvent Selection : Class 3 solvents preferred (ethanol > DCM)

  • Polymorphism : Conduct DSC/TGA to identify stable crystalline forms

Documentation must include forced degradation studies (acid/base/thermal/oxidative) per Q1A(R2) guidelines .

化学反应分析

Types of Reactions

(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid undergoes various chemical reactions, including:

    Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group.

    Coupling Reactions: The free amino group can participate in peptide coupling reactions with carboxyl groups of other amino acids to form peptide bonds.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.

    Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used for peptide coupling reactions.

Major Products Formed

    Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.

    Peptides: Coupling with other amino acids forms dipeptides, tripeptides, and longer peptide chains.

科学研究应用

(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid is widely used in scientific research, particularly in the fields of:

    Chemistry: It is used in the synthesis of peptides and proteins, serving as a building block in solid-phase peptide synthesis.

    Biology: Researchers use it to study protein-protein interactions and enzyme-substrate interactions.

    Medicine: It is employed in the development of peptide-based drugs and therapeutic agents.

    Industry: The compound is used in the production of synthetic peptides for various industrial applications, including biotechnology and pharmaceuticals.

作用机制

The primary mechanism of action of (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing the synthesis of peptides and proteins.

相似化合物的比较

Structural Variations and Functional Group Modifications

Hexanoic Acid Backbone Derivatives
  • (3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-5-methylhexanoic acid Structural Difference: Methylation at the amino group (N-methyl) and a methyl branch at the fifth carbon of the hexanoic chain. Impact: Enhanced steric hindrance may reduce coupling efficiency in SPPS but improve metabolic stability in vivo .
  • (S)-2-((Fmoc)amino)hexanedioic acid Structural Difference: Hexanedioic acid backbone (two carboxylic acid groups). Impact: Increased polarity and acidity, suitable for pH-sensitive drug delivery systems or chelating agents .
Phosphonate and Aromatic Modifications
  • (2S)-2-((Fmoc)amino)-6-(((benzyloxy)(hydroxy)phosphoryl)oxy)hexanoic acid Structural Difference: Phosphonate ester at the sixth carbon. Impact: Mimics phosphate groups in nucleotides, useful for prodrugs or enzyme inhibitors targeting kinases .
  • (S)-2-((Fmoc)amino)-3-(o-tolyl)propanoic acid Structural Difference: Propanoic acid backbone with an o-tolyl (methylphenyl) group. Impact: Increased hydrophobicity enhances membrane permeability, beneficial for CNS-targeting peptides .
Steric and Stereochemical Variations
  • (R)-3-((Fmoc)amino)-5-methylhexanoic acid Structural Difference: R-configuration at the third carbon. Impact: Altered stereochemistry may affect receptor binding specificity in bioactive peptides .
  • (S)-3-((Fmoc)(methyl)amino)butanoic acid Structural Difference: Shorter butanoic acid chain and N-methylation. Impact: Reduced flexibility and solubility, limiting applications in long peptide sequences .

Physicochemical Properties

Compound (Example) Molecular Weight (g/mol) Key Functional Groups Solubility Profile
Target Compound ~355 (estimated) Fmoc, hexanoic acid Moderate in DMF, DCM
(S)-2-((Fmoc)amino)hexanedioic acid ~401 Two carboxylic acids High in aqueous buffers
(2S)-2-((Fmoc)amino)-3-(o-tolyl)propanoic acid 401.45 o-Tolyl group Low in water, high in THF
(S)-3-((Fmoc)(methyl)amino)butanoic acid 339.39 N-methyl, butanoic acid Moderate in DMSO

Stability and Reactivity

  • Fmoc Deprotection : All compounds undergo deprotection with 20% piperidine in DMF, but electron-withdrawing groups (e.g., phosphonates) may accelerate this process .
  • Steric Effects : Bulky groups (e.g., cyclohexyl in ) slow coupling reactions in SPPS, requiring extended reaction times .

生物活性

(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid, commonly referred to as Fmoc-6-Ahx-OH, is a compound notable for its applications in peptide synthesis and potential biological activities. The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group enhances its stability and solubility, making it a valuable building block in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C21H23NO4C_{21}H_{23}NO_{4} with a molecular weight of approximately 365.41 g/mol. The structure features a hexanoic acid backbone with an Fmoc group that provides specific chemical properties beneficial for peptide synthesis.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit significant biological activities, particularly in the realm of peptide coupling and enzyme inhibition. The following sections detail specific biological activities associated with this compound.

Peptide Synthesis

The primary application of this compound lies in its role as a peptide coupling reagent . In solid-phase peptide synthesis, the Fmoc group allows for efficient coupling reactions while providing stability during synthesis. This compound is particularly useful for forming peptide bonds, which are crucial for constructing biologically active peptides and proteins .

Enzyme Inhibition

Studies have shown that compounds similar to this compound can inhibit certain cytochrome P450 enzymes. This inhibition suggests potential pharmacological applications, particularly in drug metabolism and interactions. The implications of such enzyme interactions could affect drug efficacy and safety profiles, warranting further investigation into the pharmacokinetics and pharmacodynamics of this compound.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is provided below:

Compound NameMolecular FormulaUnique Features
6-Aminohexanoic AcidC6H13NO2C_6H_{13}NO_2Simple structure; no fluorenyl group
N-Fmoc-LysineC15H18N2O4C_{15}H_{18}N_2O_4Contains Fmoc protecting group; used in peptide synthesis
9H-Fluoren-9-ylmethoxycarbonyl-LysineC18H22N2O4C_{18}H_{22}N_2O_4Similar protective group; used as a coupling agent

The presence of the fluorenylmethoxycarbonyl protection combined with the extended hexanoic acid chain enhances both solubility and reactivity compared to simpler analogs, making it particularly valuable in advanced peptide synthesis applications.

Case Studies

Recent studies have explored the pharmacological potential of Fmoc derivatives in cancer therapy. For instance, prodrugs designed to enhance lipophilicity and cell permeability have shown promising results in targeting intracellular enzymes overexpressed in cancer cells. These studies indicate that modifications to the amino acid structure can significantly impact stability and efficacy in biological systems .

常见问题

Q. Key steps include :

Amino protection : React the free amine of (3S)-3-aminohexanoic acid with Fmoc-Cl or Fmoc-OSu in a biphasic system (water/dichloromethane) at 0–4°C, using NaHCO₃ as a base.

Purification : Recrystallize from ethanol/water (3:1) or perform flash chromatography (silica gel, ethyl acetate/hexane gradient).

Yield optimization : Maintain pH 8–9 during coupling to minimize racemization. Typical yields range from 65–85% depending on steric factors .

Q. Table 1: Reaction Conditions

ParameterValue
Temperature0–4°C
Solvent SystemDCM/H₂O (Schotten-Baumann)
BaseNaHCO₃
Purification MethodRecrystallization or Flash LC

Advanced: How can coupling efficiency be optimized in SPPS using this compound?

Q. Strategies for sterically hindered residues :

  • Coupling agents : Use HATU/HBTU with 1–5% DIEA in DMF for activation.
  • Microwave assistance : Apply 30–60s pulses (50W, 50°C) to enhance reaction kinetics, improving yields by 15–30% .
  • Double coupling : Perform sequential couplings for residues prone to incomplete reactions.
  • Monitoring : Use Kaiser tests or Fmoc UV quantification (301 nm) to confirm completion.

Q. Table 2: Coupling Efficiency Metrics

MethodTime (min)Yield Improvement
Standard (HBTU/DIEA)60Baseline
Microwave-assisted30+25%
Double coupling120+15%

Advanced: What analytical techniques validate purity and stereochemical integrity?

Q. Comprehensive characterization requires :

  • HPLC : Reverse-phase C18 column (5–95% acetonitrile/0.1% TFA gradient) confirms purity (>98%).
  • NMR : ¹H NMR (DMSO-d₆) shows Fmoc aromatic protons (δ 7.75–7.85), hexanoic chain (δ 1.25–1.60), and carbamate CH₂ (δ 4.15–4.35).
  • Chiral HPLC : Chiralpak IC column (hexane:isopropanol 90:10) verifies >99% enantiomeric excess.
  • Mass spectrometry : ESI-MS (negative mode) detects [M-H]⁻ at m/z 420.2 (calc. 420.18) .

Basic: What safety precautions are necessary for handling this compound?

Q. Critical measures :

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of particulates.
  • First aid : For eye exposure, rinse with water for 15 minutes; for skin contact, wash with soap and water.
  • GHS Hazards : H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Advanced: How does the hexanoic acid chain length affect solubility and coupling kinetics?

Q. Comparative analysis :

  • Solubility : The C6 chain increases lipophilicity (LogP +0.8 vs. C4 analogs), requiring 10–20% more DMSO for solubilization.
  • Aggregation : Reduces peptide aggregation by 25–40% in hydrophobic sequences (confirmed by CD spectroscopy).
  • Coupling kinetics : Slower reaction half-life (t₁/₂ = 2–4h vs. 1h for C4 analogs) but achieves equivalent yields with extended times. Solubility in DMF remains >50 mg/mL across chain lengths .

Q. Table 3: Chain-Length Effects

PropertyC4 AnalogC6 (This Compound)
LogP+0.5+0.8
Solubility in DMF60 mg/mL55 mg/mL
Coupling t₁/₂60 min120 min

Advanced: How do pH and temperature influence Fmoc deprotection rates?

Q. Deprotection kinetics :

  • Optimal conditions : 20% piperidine in DMF at 25°C removes Fmoc in 5–10 minutes.
  • Temperature effects : At 0°C, deprotection time doubles (20 min), reducing side reactions like aspartimide formation.
  • pH sensitivity : Below pH 8, incomplete deprotection occurs; above pH 10, base-sensitive residues (e.g., Cys) degrade .

Basic: What solvents and storage conditions preserve stability?

  • Storage : 2–8°C in airtight, desiccated containers.
  • Stability : Degrades by <5% over 12 months when stored properly. Avoid prolonged exposure to light or humidity.
  • Solubility : Stable in DMF, DCM, and THF; insoluble in water or hexane .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。